1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Description
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 2, and a homopiperazine (azepane) moiety at position 4. The bromine and CF₃ groups confer distinct electronic and steric properties, while the seven-membered homopiperazine ring enhances conformational flexibility compared to six-membered piperazine analogs.
Properties
IUPAC Name |
6-bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMSMOVYSJPGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152652 | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-69-9 | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multiple steps, starting with the preparation of the quinoline core The bromination and trifluoromethylation of the quinoline ring are key steps in the synthesisIndustrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The homopiperazine moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
Key analogs differ in halogen type, position, and heterocyclic amine groups:
Key Observations:
- CF₃ Group: The electron-withdrawing CF₃ group stabilizes the quinoline ring and influences binding interactions in biological targets .
Biological Activity
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article will provide a detailed overview of its biological activity, including its mechanism of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrF₃N₃, with a molecular weight of 360.17 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to the quinoline moiety, which are critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃BrF₃N₃ |
| Molecular Weight | 360.17 g/mol |
| Bromine Substituent | Present at the 6-position of the quinoline ring |
| Trifluoromethyl Group | Present at the 2-position of the quinoline ring |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key kinases involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) . These interactions suggest a mechanism whereby the compound may disrupt signaling pathways critical for tumor growth.
The proposed mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a promising candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds that also exhibit biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[6-Chloroquinolin-4-yl]piperazine | Chlorine substituent | Anticancer properties |
| 1-[6-Methylquinolin-4-yl]piperazine | Methyl group instead of trifluoromethyl | Moderate kinase inhibition |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Related heterocyclic structure | Antimicrobial properties |
These compounds share structural similarities but differ in their potency and selectivity against specific biological targets.
Study on Anticancer Efficacy
A study conducted on various derivatives of quinoline-based compounds demonstrated that this compound showed superior efficacy against breast cancer cell lines compared to other tested derivatives. The study utilized cell viability assays and kinase inhibition assays to quantify its effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
